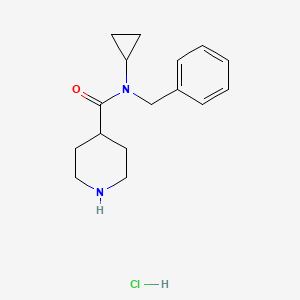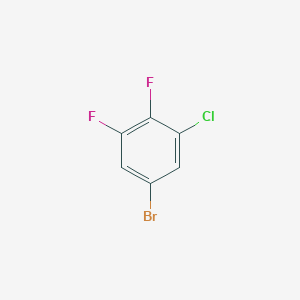
5-Bromo-1-chloro-2,3-difluorobenzene
Übersicht
Beschreibung
5-Bromo-1-chloro-2,3-difluorobenzene is a chemical compound with the molecular formula C6H2BrClF2. It has a molecular weight of 227.44 . It is used for industrial and scientific research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with bromo, chloro, and difluoro substituents . The compound has a density of 1.8±0.1 g/cm3, a boiling point of 192.3±35.0 °C at 760 mmHg, and a flash point of 70.1±25.9 °C .
Physical And Chemical Properties Analysis
This compound is a colorless to yellow to brown liquid . It has a density of 1.8±0.1 g/cm3, a boiling point of 192.3±35.0 °C at 760 mmHg, and a flash point of 70.1±25.9 °C . It has a molar refractivity of 38.8±0.3 cm3, a polarizability of 15.4±0.5 10-24 cm3, and a surface tension of 35.7±3.0 dyne/cm .
Wissenschaftliche Forschungsanwendungen
Photodissociation Studies
5-Bromo-1-chloro-2,3-difluorobenzene is studied in the context of photodissociation. Research by Borg (2007) on bromo-3,5-difluorobenzene, a closely related compound, used ab initio methods to investigate the C–Br photo-fragmentation. This study suggests potential applications in understanding molecular dynamics and reactions triggered by light (Borg, 2007).
Synthesis and Regioselective Transformation
Volchkov et al. (2021) discuss the synthesis of 1-bromo-2,3-difluorobenzene, highlighting its use in creating complex molecules through regioselective synthesis. This research contributes to the field of organic chemistry, particularly in the development of novel synthetic methods (Volchkov et al., 2021).
Organometallic Methods and Functionalization
Schlosser and Heiss (2003) explored the use of 1,3-difluorobenzene, a compound structurally similar to this compound, in modern organometallic methods. Their work demonstrates the compound's versatility in selective conversion into various organic acids, indicating its potential applications in organic synthesis and functionalization (Schlosser & Heiss, 2003).
Photostimulated Reactions for Organic Synthesis
In the context of organic synthesis, the photostimulated reactions of related halogenated benzenes have been studied by Vaillard et al. (2004). This research contributes to understanding how light can influence chemical reactions, particularly in the synthesis of complex organic molecules (Vaillard et al., 2004).
Halogen Substitution and Nucleophilic Attack
Research by Sipyagin et al. (2004) on 1-chloro-2-nitrobenzene and 1-chloro-2,6-dinitrobenzene, which are chemically similar to this compound, has revealed insights into the activation of halogen substituents towards nucleophilic attack. This study provides valuable knowledge for the design and synthesis of halogenated organic compounds (Sipyagin et al., 2004).
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . In case of eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . In case of ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Eigenschaften
IUPAC Name |
5-bromo-1-chloro-2,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUBECXVUHRWLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679213 | |
| Record name | 5-Bromo-1-chloro-2,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1060813-07-1 | |
| Record name | 5-Bromo-1-chloro-2,3-difluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060813-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1-chloro-2,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1523856.png)
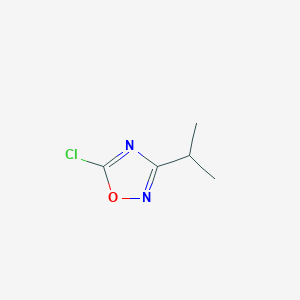
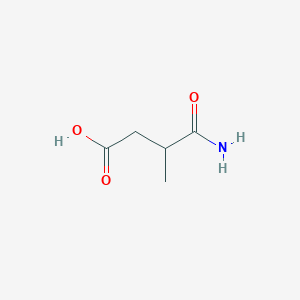

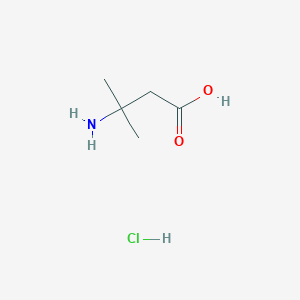
![2,2,2-trifluoroethyl N-[3-(pyrrolidin-1-yl)propyl]carbamate](/img/structure/B1523865.png)
![2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide dihydrochloride](/img/structure/B1523868.png)

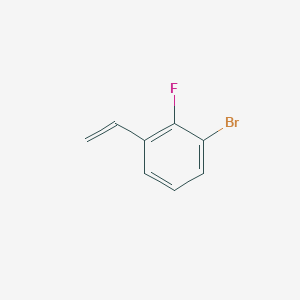

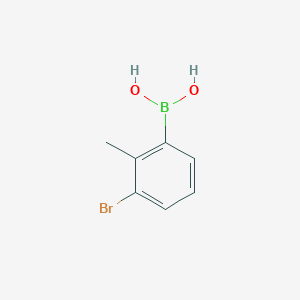
![2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]ethan-1-amine](/img/structure/B1523874.png)
![4-[(3-Bromophenyl)methyl]morpholine-3,5-dione](/img/structure/B1523875.png)
